molecular formula C28H23NO9 B14941156 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B14941156
M. Wt: 517.5 g/mol
InChI Key: KWEWRTHEXPDSDC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves several steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, along with a phosphine ligand like BINAP and a base such as cesium carbonate. The starting materials often include 3-bromoindoles and various fused heteroaryl amines .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and copper catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The compound has been found to cause cell cycle arrest and induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By modulating microtubule assembly, the compound can cause mitotic blockade and cell apoptosis. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide include other benzodioxole derivatives and indole-based compounds. These compounds often share similar biological activities, such as anticancer properties, but differ in their specific molecular structures and mechanisms of action. For example, 3-(1,3-benzodioxol-5-yl)-1-[(2S,3R)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-1-methylurea is another compound with a benzodioxole moiety that has shown potential biological activity .

Properties

Molecular Formula

C28H23NO9

Molecular Weight

517.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C28H23NO9/c1-32-20-11-15(12-21(33-2)25(20)34-3)29-27(30)26-22(14-8-9-18-19(10-14)36-13-35-18)23-24(38-26)16-6-4-5-7-17(16)37-28(23)31/h4-12,22,26H,13H2,1-3H3,(H,29,30)

InChI Key

KWEWRTHEXPDSDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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